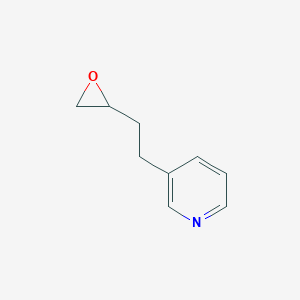

![molecular formula C25H30N2O5 B063641 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid CAS No. 193091-13-3](/img/structure/B63641.png)

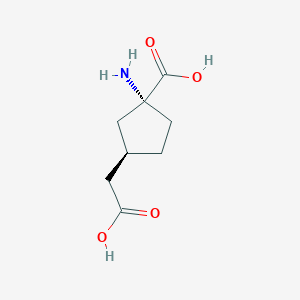

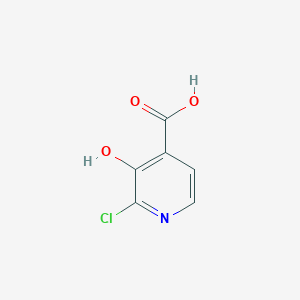

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a member of the benzylpiperazine class and is structurally related to various pharmacologically active compounds. It contains multiple functional groups, including a piperazine ring, a phenylpropanoic acid moiety, and an oxocarbonyl group, which contribute to its chemical properties and potential biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions starting from basic benzyl and phenylpropanoic units. Typically, these procedures involve the formation of a piperazine backbone followed by the introduction of benzyl and oxocarbonyl functionalities. Methods can vary based on the desired substitution pattern on the piperazine ring and the phenyl group (Li et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like 2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid can be analyzed using spectroscopic methods and single-crystal X-ray diffraction. These studies reveal the conformation of the piperazine ring, the relative positioning of the benzyl and phenyl groups, and the nature of the oxocarbonyl linkage. The structure is crucial for understanding the compound's reactivity and interaction with biological targets (Zhao et al., 2010).

Chemical Reactions and Properties

The compound participates in various chemical reactions characteristic of its functional groups. The piperazine ring can undergo nucleophilic substitution reactions, while the oxocarbonyl group can be involved in condensation reactions. The benzyl and phenyl groups also allow for electrophilic aromatic substitution. These reactions are essential for modifying the compound or conjugating it to other molecules for potential applications in drug development or material science (Petasis & Patel, 2000).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and boiling point, depend on its molecular structure. Typically, the presence of the piperazine ring and the phenylpropanoic acid group can influence its solubility in organic solvents and water. These properties are critical for its formulation and application in various fields (Dhillon et al., 1995).

Chemical Properties Analysis

Chemically, the compound exhibits properties typical of piperazines, benzyl compounds, and phenylpropanoic acids. It can act as a ligand in coordination chemistry, participate in hydrogen bonding due to the presence of the oxocarbonyl group, and engage in acid-base reactions due to the carboxylic acid functionality. These chemical properties are significant for understanding its behavior in biological systems and its potential therapeutic applications (Brown et al., 1993).

Aplicaciones Científicas De Investigación

For instance, siderophores are a class of small molecules renowned for their high iron binding capacity, essential for all life forms requiring iron . They have applications in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

Proteolytic enzymes, also termed peptidases, proteases and proteinases, are capable of hydrolyzing peptide bonds in proteins . They have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . Proteases are extensively applied enzymes in several sectors of industry and biotechnology .

Propiedades

IUPAC Name |

2-[3-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-25(2,3)32-24(31)27-15-14-26(21(23(29)30)17-19-12-8-5-9-13-19)22(28)20(27)16-18-10-6-4-7-11-18/h4-13,20-21H,14-17H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMBMICXKUORYBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC2=CC=CC=C2)C(CC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405728 |

Source

|

| Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid | |

CAS RN |

193091-13-3 |

Source

|

| Record name | (2S,3'S)-2-(4'-Boc-3'-benzyl-2'-oxo-piperazin-1-yl)-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

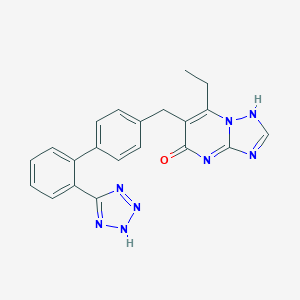

![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)

![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)